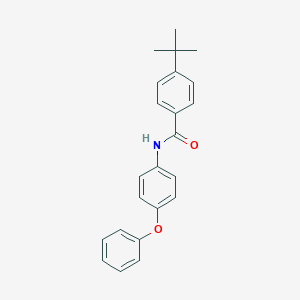

4-tert-butyl-N-(4-phenoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-tert-butyl-N-(4-phenoxyphenyl)benzamide, commonly known as TBPPB, is a chemical compound that has been extensively studied in scientific research. It is a potent activator of a specific type of ion channel called the transient receptor potential vanilloid 1 (TRPV1). This ion channel plays an important role in pain perception and has been implicated in various diseases such as chronic pain, inflammation, and cancer.

Wirkmechanismus

TBPPB activates 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels by binding to a specific site on the channel protein. This binding induces a conformational change in the channel protein, leading to the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions triggers various signaling pathways that lead to the physiological and pathological effects of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide activation.

Biochemical and Physiological Effects

TBPPB has been shown to induce pain and inflammation in animal models by activating 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. It has also been shown to induce apoptosis in cancer cells by activating 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. TBPPB has been used as a tool compound to study the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels in various tissues and diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TBPPB has several advantages for lab experiments. It is a potent and selective activator of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels, which makes it a useful tool compound for studying the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. It is also relatively easy to synthesize using commercially available starting materials. However, TBPPB has some limitations for lab experiments. It is a small molecule that may not penetrate cell membranes easily, which limits its use in studying intracellular 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. It also has a short half-life in vivo, which may limit its use in animal studies.

Zukünftige Richtungen

TBPPB has opened up new avenues for research into the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. Future research directions could include the development of more potent and selective 4-tert-butyl-N-(4-phenoxyphenyl)benzamide activators, the study of the intracellular signaling pathways triggered by 4-tert-butyl-N-(4-phenoxyphenyl)benzamide activation, and the development of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide-based therapies for pain, inflammation, and cancer.

Synthesemethoden

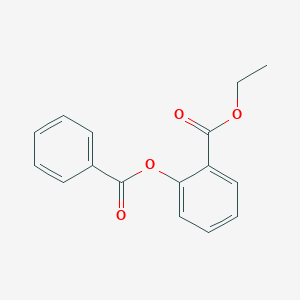

TBPPB can be synthesized using a multistep procedure starting from commercially available starting materials. The synthesis involves the reaction of 4-phenoxyaniline with tert-butyl bromoacetate to form 4-tert-butylphenyl 2-bromoacetate. This intermediate is then reacted with 4-fluorobenzoic acid to form 4-tert-butyl-N-(4-phenoxyphenyl)benzamide. The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

TBPPB has been extensively studied in scientific research due to its ability to activate 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels. 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels are expressed in various tissues and play an important role in pain perception, inflammation, and cancer. TBPPB has been shown to activate 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels in a dose-dependent manner and has been used as a tool compound to study the physiological and pathological roles of 4-tert-butyl-N-(4-phenoxyphenyl)benzamide channels.

Eigenschaften

CAS-Nummer |

287943-44-6 |

|---|---|

Produktname |

4-tert-butyl-N-(4-phenoxyphenyl)benzamide |

Molekularformel |

C23H23NO2 |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

4-tert-butyl-N-(4-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C23H23NO2/c1-23(2,3)18-11-9-17(10-12-18)22(25)24-19-13-15-21(16-14-19)26-20-7-5-4-6-8-20/h4-16H,1-3H3,(H,24,25) |

InChI-Schlüssel |

RDGPCRBQMZKLTG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.